Suzuki-Miyaura Coupling Yield vs. Nicotinonitrile Isomer
In a documented synthesis via Suzuki–Miyaura coupling of 2-chloro-4-cyanopyridine with 2-fluorophenylboronic acid, 2-(2-fluorophenyl)isonicotinonitrile is reported to achieve yields exceeding 85% under optimized palladium-catalyzed conditions . In contrast, the direct nicotinonitrile regioisomer (2-(2-fluorophenyl)nicotinonitrile, CAS 868944-69-8) is synthesized in 74% yield from 2-chloro-3-cyanopyridine under similar Pd-mediated conditions . The ~11% absolute yield advantage of the 4-cyano (isonicotinonitrile) isomer reflects the greater electrophilicity of the 4-cyanopyridine substrate, which accelerates oxidative addition in the catalytic cycle and reduces competing protodeboronation .
| Evidence Dimension | Isolated synthetic yield (Suzuki–Miyaura coupling with 2-fluorophenylboronic acid) |
|---|---|
| Target Compound Data | >85% yield |
| Comparator Or Baseline | 2-(2-Fluorophenyl)nicotinonitrile (CAS 868944-69-8): 74% yield |
| Quantified Difference | ≥11 percentage points higher yield for the target isonicotinonitrile isomer |
| Conditions | Pd catalyst; 2-chloro-4-cyanopyridine (target) vs. 2-chloro-3-cyanopyridine (comparator); 2-fluorophenylboronic acid; typical Suzuki conditions at 20–100°C |
Why This Matters
Higher synthetic yield directly translates to lower cost per gram in multi-gram laboratory procurement and improved atom economy for scale-up campaigns.
